N,N-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N~4~,N~4~-Dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dicyclohexyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with dicyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: New substituted pyrazole derivatives.
Scientific Research Applications
N~4~,N~4~-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N4,N~4~-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
N~4~,N~4~-Dicyclohexyl-4-morpholinecarboxamidine: Similar in structure but contains a morpholine ring instead of a pyrazole ring.
4,4’-Methylenebis(cyclohexylamine): Contains two cyclohexylamine groups linked by a methylene bridge.
1,3-Dimethyl-1H-pyrazole-4-carboxamide: Lacks the dicyclohexyl groups present in N4,N~4~-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Uniqueness
N~4~,N~4~-dicyclohexyl-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its combination of dicyclohexyl and dimethyl substituents on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C18H29N3O |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
N,N-dicyclohexyl-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H29N3O/c1-14-17(13-20(2)19-14)18(22)21(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h13,15-16H,3-12H2,1-2H3 |
InChI Key |
SFENYGWGIVORQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)N(C2CCCCC2)C3CCCCC3)C |
Origin of Product |
United States |
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